Cas no 2090987-68-9 (methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate)

2090987-68-9 structure
Nome del prodotto:methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
Numero CAS:2090987-68-9
MF:C10H8INO2S
MW:333.145493507385
MDL:MFCD29163655
CID:5183634
PubChem ID:131369408
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 3-amino-5-iodobenzothiophene-2-carboxylate
- methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate
-
- MDL: MFCD29163655
- Inchi: 1S/C10H8INO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,12H2,1H3
- Chiave InChI: TYHOUWWSKDYISC-UHFFFAOYSA-N
- Sorrisi: C12=CC=C(I)C=C1C(N)=C(C(OC)=O)S2
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21160777-0.05g |
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate |
2090987-68-9 | 95% | 0.05g |
$64.0 | 2023-09-16 | |
Enamine | EN300-21160777-0.25g |
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate |
2090987-68-9 | 95% | 0.25g |
$136.0 | 2023-09-16 | |
Enamine | EN300-21160777-1.0g |
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate |
2090987-68-9 | 95% | 1.0g |
$398.0 | 2023-07-10 | |
Enamine | EN300-21160777-10g |
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate |
2090987-68-9 | 95% | 10g |
$2238.0 | 2023-09-16 | |
Enamine | EN300-21160777-0.5g |
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate |
2090987-68-9 | 95% | 0.5g |
$215.0 | 2023-09-16 | |
1PlusChem | 1P01W8RC-5g |
Methyl 3-amino-5-iodobenzothiophene-2-carboxylate |
2090987-68-9 | 95% | 5g |
$1480.00 | 2023-12-19 | |
1PlusChem | 1P01W8RC-10g |
Methyl 3-amino-5-iodobenzothiophene-2-carboxylate |
2090987-68-9 | 95% | 10g |
$2828.00 | 2023-12-19 | |
Aaron | AR01W8ZO-5g |
Methyl 3-amino-5-iodobenzothiophene-2-carboxylate |
2090987-68-9 | 95% | 5g |
$1603.00 | 2023-12-15 | |
1PlusChem | 1P01W8RC-100mg |
Methyl 3-amino-5-iodobenzothiophene-2-carboxylate |
2090987-68-9 | 95% | 100mg |
$176.00 | 2023-12-19 | |
1PlusChem | 1P01W8RC-1g |
Methyl 3-amino-5-iodobenzothiophene-2-carboxylate |
2090987-68-9 | 95% | 1g |
$392.00 | 2023-12-19 |
methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate Letteratura correlata
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
2090987-68-9 (methyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate) Prodotti correlati
- 1152605-99-6(2-(1-BENZOFURAN-2-YL)-4-(CHLOROMETHYL)-1,3-THIAZOLE)
- 1804751-11-8(4-(Chloromethyl)-6-(difluoromethyl)-2-(trifluoromethoxy)pyridine-3-acetonitrile)
- 1400762-70-0(5-(Azetidin-3-yloxy)-2-methylpyridine)
- 317821-66-2(N'-Hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide Dihydrochloride)
- 1153547-07-9(2-(3-ethylmorpholin-4-yl)ethan-1-amine)
- 1260741-14-7(4-(piperidin-3-yl)benzene-1,3-diol)
- 517892-19-2(Exo-3-(4-methylbenzoyl)-bicyclo(2.2.1)heptane-endo-2-carboxylic Acid, Methyl Ester)
- 2171582-81-1(2-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetamido}pent-4-ynoic acid)
- 155672-49-4(N-(furan-2-yl)methyl-1,3-benzothiazol-2-amine)
- 1895452-23-9(1-(3-fluoro-4-methoxyphenyl)-2,2-dimethylcyclopropylmethanol)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
